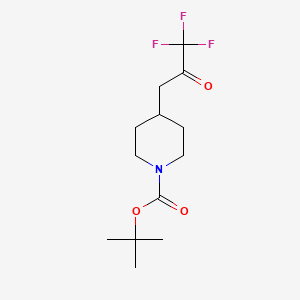

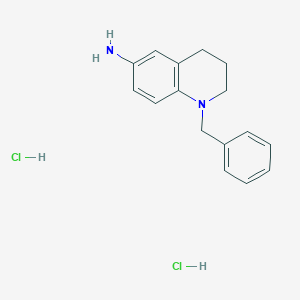

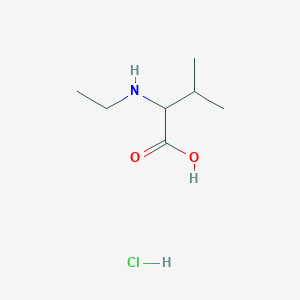

![molecular formula C4H2N4O3 B1532408 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol CAS No. 24294-89-1](/img/structure/B1532408.png)

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol

Overview

Description

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” is a chemical compound that has been the subject of various studies . It is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold . This compound has been used in the construction of various other compounds and has been modified over the past 20 years .

Synthesis Analysis

The synthesis of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” has been achieved through various methods. One such method involves a one-step amide condensation reaction using 3,4-diaminofurazan and oxalic acid . Another method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan .Molecular Structure Analysis

The molecular formula of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” is C4H4N6O . Its average mass is 152.114 Da and its monoisotopic mass is 152.044662 Da .Chemical Reactions Analysis

The “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” has been used in various chemical reactions. For instance, it has been used in the construction of other compounds and its further modifications . It has also been used in the synthesis of spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles] by the reaction of pyrrolooxazinetriones with diaminofurazan .Physical And Chemical Properties Analysis

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” is a colorless high-melting crystalline solid . It is readily soluble in DMSO, DMF, and other organic solvents, poorly soluble in alkanes, and insoluble in water . It has a positive color test (cherry color) with an alcoholic solution of FeCl3 due to the presence of an enolic hydroxy group .Scientific Research Applications

Chemical Reactions and Synthesis

- Reaction with Glyoxal: The reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal and pyruvic aldehyde produced [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives. These compounds were obtained in near quantitative yield under slightly basic conditions. The dehydration steps under forcing conditions lead to the desired [1,2,5]oxadiazolo[3,4-b]pyrazine and its analogs, showcasing their stability and potential for synthesis pathways (Willer et al., 2012).

Electronic and Optical Properties

- Electrochemical and Photophysical Properties: A study on push-pull derivatives based on [1,2,5]oxadiazolo[3,4-b]pyrazine revealed its strong electron-withdrawing characteristics. These compounds displayed emissive properties in solid-state and solution, demonstrating important solvatochromism and extra-large Stokes shifts. These properties indicate potential applications in electronic and optical materials (Verbitskiy et al., 2022).

Synthesis of Novel Compounds

- Novel 6-(het)aryl-5-aryl-5H-imidazo Derivatives: A study on the synthesis of novel 5-aryl-5H-imidazo derivatives from 5,6-diamino[1,2,5]oxadiazolo[3,4-b]pyrazines showcased the compound's versatility in creating new structures. This involved a two-step strategy leading to products confirmed by X-ray diffraction analysis (Kvashnin et al., 2018).

Potential for Sensory Applications

- Sensitivity to Nitroaromatic Compounds: A study synthesized 5-(9-Ethyl-9H-carbazol-3-yl)-substituted [1,2,5]oxadiazolo[3,4-b]pyrazines to explore their photophysical and sensory properties. These compounds showed sensitivity to nitrobenzene and 2,4-dinitrotoluene vapors, indicating potential applications in the detection of nitro-explosive substances (Verbitskiy et al., 2018).

Antibacterial Properties

- Haemophilus influenzae Antibacterial Agents: Research on the synthesis of 5-hydroxy[1,2,5] oxadiazolo[3,4-b]pyrazines revealed their potential as selective antibacterial agents against Haemophilus influenzae. The study highlighted the significance of halogenated phenyl groups at C-6 in enhancing antibacterial activity (Beebe et al., 2003).

Future Directions

The future directions for the study of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” could include further exploration of its potential applications in various fields such as medicinal chemistry and high-energy molecules . Additionally, more studies could be conducted to understand its mechanism of action and to develop new synthetic approaches .

Mechanism of Action

Target of Action

The primary target of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is the mitochondria . It acts as a mitochondrial uncoupler , which disrupts the proton gradient established by the electron transport chain in mitochondria .

Mode of Action

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol interacts with its target, the mitochondria, by uncoupling oxidative phosphorylation . This uncoupling leads to an increase in the oxygen consumption rate , which is a measure of the compound’s uncoupling activity .

Biochemical Pathways

The action of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol affects the oxidative phosphorylation pathway . By disrupting the proton gradient, it prevents the formation of ATP through this pathway . The downstream effects of this action include an increase in oxygen consumption and a decrease in ATP production .

Pharmacokinetics

It is known that the compound is readily soluble in dmso, dmf, and other organic solvents, poorly soluble in alkanes, and insoluble in water . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol’s action include an increase in oxygen consumption and a decrease in ATP production . In an in vivo model of Nonalcoholic Steatohepatitis (NASH), the compound decreased liver triglyceride levels and showed improvement in fibrosis, inflammation, and plasma ALT .

Action Environment

The action, efficacy, and stability of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in organic environments

properties

IUPAC Name |

4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJDXTDPQNIWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NON=C1NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337477 | |

| Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24294-89-1 | |

| Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

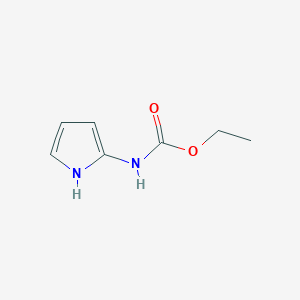

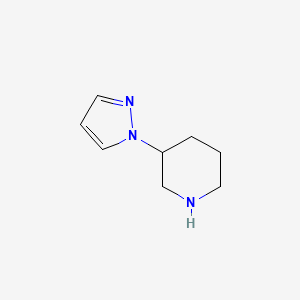

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

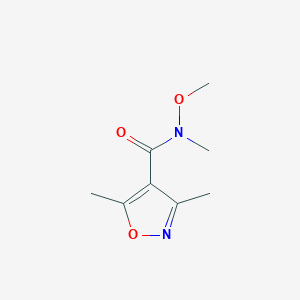

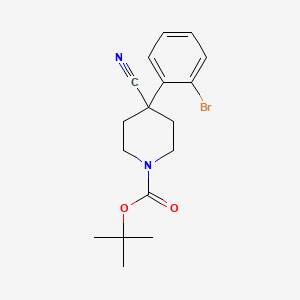

![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)

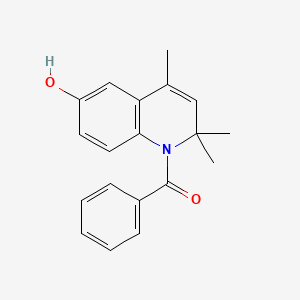

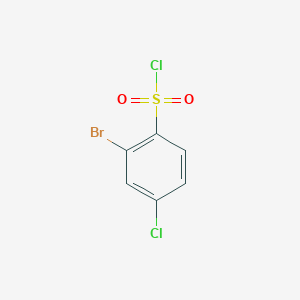

![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)